3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine
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Overview
Description
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by a pyrido-triazine core structure with a biphenyl group attached at the 4-position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been reported for the preparation of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the resulting dihydro-1,2,4-triazines using an oxidizing agent . Another approach includes the zinc-catalyzed hydrohydrazination of propargylamides with BocNHNH2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine-4-oxides.
Reduction: Reduction reactions can lead to the formation of dihydrotriazines.
Substitution: Nucleophilic substitution reactions at the C-5 position are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like amines and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include triazine-4-oxides, dihydrotriazines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential as a therapeutic agent due to its biological activities.
Industry: The compound is of interest as a precursor for the synthesis of herbicides and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is known to affect viral replication and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3-Heteroaryl-2H-pyrido[4,3-e][1,2,4]triazine
Uniqueness
3-Biphenyl-4-yl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific biphenyl substitution, which imparts distinct biological activities and chemical properties compared to other triazine derivatives. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
121845-61-2 |
---|---|
Molecular Formula |
C18H12N4 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-(4-phenylphenyl)pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C18H12N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-20-17-12-19-11-10-16(17)21-22-18/h1-12H |
InChI Key |
HYRXSBPCRFQPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CN=C4)N=N3 |
Origin of Product |
United States |
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